An In-depth Technical Guide to Methyl 3-Formylpicolinate: Chemical Properties and Reactivity
An In-depth Technical Guide to Methyl 3-Formylpicolinate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylpicolinate, also known by its systematic name methyl 3-formylpyridine-2-carboxylate, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a methyl ester and an aldehyde group on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of methyl 3-formylpicolinate, with a focus on data-driven insights and practical experimental considerations.
Chemical Properties
While comprehensive experimental data for methyl 3-formylpicolinate is not widely published, its fundamental properties can be summarized based on available information and comparison with structurally similar compounds.
Table 1: Chemical and Physical Properties of Methyl 3-Formylpicolinate
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₇NO₃ | Calculated |
| Molecular Weight | 165.15 g/mol | Calculated |
| CAS Number | 25230-59-5 | [1][2][3][4] |
| Appearance | Not specified; likely a solid | Inferred from related compounds and storage information |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | Likely soluble in common organic solvents like ethanol, DMSO.[2] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C.[1] | This suggests potential sensitivity to air or moisture. |
Safety and Handling:
Safety data sheets for methyl 3-formylpicolinate indicate that it is a hazardous substance. It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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¹H NMR:
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A singlet for the methyl ester protons (-OCH₃) is expected around 3.9-4.1 ppm.
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A singlet for the aldehyde proton (-CHO) is anticipated in the downfield region, typically between 9.8 and 10.2 ppm.
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The pyridine ring protons will appear as multiplets in the aromatic region (7.5-9.0 ppm), with their specific chemical shifts and coupling constants determined by the substitution pattern.
-
-
¹³C NMR:
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The carbonyl carbon of the ester group is expected around 165-170 ppm.
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The carbonyl carbon of the aldehyde group should appear further downfield, in the range of 190-195 ppm.
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The methyl carbon of the ester will be observed around 52-55 ppm.
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The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm).
-
Infrared (IR) Spectroscopy (Predicted):
-
A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is expected around 1720-1740 cm⁻¹.
-
Another strong C=O stretching band for the aldehyde carbonyl group should be present, typically in the range of 1690-1715 cm⁻¹.
-
Characteristic C-H stretching vibrations for the aldehyde proton may be observed as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O stretching vibrations for the ester group will likely appear in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted):
-
The molecular ion peak (M⁺) would be observed at m/z = 165.
-
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 134, and the loss of the formyl group (-CHO), leading to a fragment at m/z = 136.
Reactivity
The reactivity of methyl 3-formylpicolinate is dictated by the interplay of its three key structural features: the electron-deficient pyridine ring, the electrophilic aldehyde group, and the ester functionality.
Reactions Involving the Aldehyde Group
The aldehyde group is a primary site for nucleophilic attack and can undergo a variety of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (pyridine-2,3-dicarboxylic acid monomethyl ester) using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (methyl 3-(hydroxymethyl)picolinate) using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.
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Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can be converted to a secondary or tertiary amine.
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Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.
Reactions Involving the Ester Group
The methyl ester group is susceptible to nucleophilic acyl substitution:
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-formylpicolinic acid) under either acidic or basic conditions.
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Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group.
-
Amidation: Reaction with an amine can convert the ester into an amide.
Reactions Involving the Pyridine Ring
The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is generally less facile than in benzene rings unless activated by strongly electron-withdrawing groups. The existing substituents will direct incoming nucleophiles.
Experimental Protocols
General Procedure for the Synthesis of Methyl 3-Formylpicolinate (Hypothetical):
A plausible synthetic route could involve the oxidation of the corresponding alcohol, methyl 3-(hydroxymethyl)picolinate.
-
Dissolve methyl 3-(hydroxymethyl)picolinate in a suitable solvent such as dichloromethane.
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Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion , quench the reaction and work up the mixture by washing with aqueous solutions to remove the oxidant byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-formylpicolinate.
Visualizations
To aid in the conceptual understanding of the structure and reactivity of methyl 3-formylpicolinate, the following diagrams are provided.
Caption: Chemical structure of methyl 3-formylpicolinate.
Caption: Reactivity pathways of methyl 3-formylpicolinate.
Conclusion
Methyl 3-formylpicolinate is a valuable synthetic intermediate with significant potential for the development of novel chemical entities. While a complete, publicly available dataset of its properties is currently lacking, this guide provides a foundational understanding of its chemical nature and reactivity based on its structural features and comparison to related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in organic synthesis and drug discovery.
References
- 1. 25230-59-5 | CAS DataBase [m.chemicalbook.com]
- 2. EP3180004B1 - Cancer therapeutics - Google Patents [patents.google.com]
- 3. WO2019043208A1 - Dihydroquinolinones - Google Patents [patents.google.com]
- 4. 21908-07-6(2-formyl-3-Pyridinecarboxylic acid ethyl ester) | Kuujia.com [ko.kuujia.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]







